3-Methyl-1-adamantylisothiocyanate

Description

Modulation of Oncogenic Pathways

Recent research has illuminated the potential of 3-Methyl-1-adamantylisothiocyanate and related adamantyl isothiocyanates (Ad-ITCs) to modulate key oncogenic pathways, particularly those involving the tumor suppressor protein p53. nih.gov

Studies have shown that adamantyl isothiocyanates can selectively deplete mutant p53 protein without affecting the wild-type (WT) p53. nih.gov This selective activity is significant as many cancers harbor mutations in the p53 gene, leading to a non-functional or even oncogenic protein. The ability of these compounds to "rescue" mutant p53 suggests a restoration of its tumor-suppressive functions. nih.govnih.gov This rescue mechanism is believed to involve the binding of the isothiocyanate group to the mutant p53 protein, inducing a conformational change that restores its wild-type functions. nih.gov

A key consequence of mutant p53 rescue is the upregulation of its downstream target genes. nih.gov In vitro studies have demonstrated that treatment with adamantyl isothiocyanates leads to an increased expression of canonical wild-type p53 target genes, including p21 and NOXA. nih.govnih.gov The p21 protein is a critical cell cycle inhibitor, while NOXA is a pro-apoptotic protein. The upregulation of these genes suggests that the rescued p53 is transcriptionally active and capable of inducing cell cycle arrest and apoptosis, two crucial mechanisms for preventing tumor growth. nih.govnih.gov

The ataxia-telangiectasia mutated (ATM) kinase is a central player in the DNA damage response (DDR) pathway. tau.ac.ilresearchgate.netnih.gov Research indicates that certain adamantyl isothiocyanates can lead to the phosphorylation and activation of ATM kinase. nih.gov This activation is significant because some mutant p53 proteins can suppress the DDR by inhibiting ATM. nih.gov By activating ATM, these compounds may restore the cell's ability to respond to DNA damage, a critical barrier against cancer development. nih.gov The activation of ATM is often observed alongside the rescue of mutant p53, suggesting a coordinated restoration of tumor suppressor pathways. nih.gov

Enzyme Inhibition Profiles

In addition to its effects on oncogenic pathways, this compound and its analogs have been investigated for their ability to inhibit specific enzymes implicated in disease.

Several studies have identified adamantyl isothiocyanates as inhibitors of soluble epoxide hydrolase (sEH). nih.govmdpi.com sEH is an enzyme involved in the metabolism of epoxy fatty acids, which have anti-inflammatory and vasodilatory properties. nih.govnih.gov By inhibiting sEH, these compounds can increase the levels of beneficial epoxy fatty acids, suggesting potential therapeutic applications in inflammatory diseases and hypertension. nih.govmdpi.comnih.gov The inhibitory potency of these compounds can be influenced by the nature of the spacer linking the adamantane (B196018) moiety to the isothiocyanate group. mdpi.com

Table 1: sEH Inhibitory Activity of Selected Adamantane Derivatives

| Compound | Spacer between Adamantane and Functional Group | IC₅₀ (nM) vs. human sEH |

| Adamantyl thiourea (B124793) derivative | Heptamethylene | 7.2 nih.gov |

| Adamantyl selenourea (B1239437) derivative | Methylene (B1212753) | 435.5 mdpi.com |

| Adamantyl selenourea derivative | Ethylene | 49.1 mdpi.com |

This table presents a selection of data from cited research and is for illustrative purposes.

The urokinase-type plasminogen activator (uPA) is a serine protease that plays a crucial role in cancer cell invasion and metastasis. nih.govnih.gov Inhibition of uPA is therefore considered a promising anti-cancer strategy. nih.gov While direct inhibitory data for this compound on uPA is not extensively detailed in the provided search results, the broader class of isothiocyanates has been explored for their anti-cancer properties, which can include the modulation of proteases involved in metastasis. Further research is needed to specifically characterize the uPA inhibitory profile of this compound.

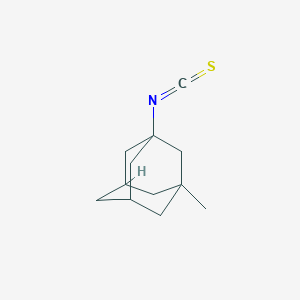

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-isothiocyanato-3-methyladamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NS/c1-11-3-9-2-10(4-11)6-12(5-9,7-11)13-8-14/h9-10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJAYYILGFJOGCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3CC(C1)CC(C3)(C2)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10343612 | |

| Record name | 3-methyl-1-adamantylisothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136860-48-5 | |

| Record name | 3-methyl-1-adamantylisothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Methyl 1 Adamantylisothiocyanate and Analogues

Established Synthetic Pathways for Adamantyl Isothiocyanates

Traditional methods for synthesizing adamantyl isothiocyanates have often relied on reagents that are either toxic or corrosive, such as thiophosgene (B130339). thieme-connect.comresearchgate.net Over the years, several alternative pathways have been established to mitigate these issues, providing more accessible routes to these valuable compounds.

Two-Step Synthesis from Adamantyl Amines via Carbamodithioic Acid Intermediates

A prevalent and effective method for synthesizing adamantyl isothiocyanates involves a two-step, one-pot procedure starting from the corresponding adamantyl amine. nih.govnih.gov This pathway proceeds through the formation of a dithiocarbamate (B8719985) salt intermediate.

The initial step involves the reaction of the primary amine with carbon disulfide in the presence of a base, such as triethylamine (B128534), to form the dithiocarbamate salt. nih.govcbijournal.com This intermediate is then treated with a desulfurizing agent to yield the final isothiocyanate product. cbijournal.comnih.gov A variety of desulfurizing agents have been employed, including di-tert-butyl dicarbonate (B1257347) (Boc₂O) with a catalytic amount of 4-(dimethylamino)pyridine (DMAP), tosyl chloride, and others. nih.govcbijournal.comorganic-chemistry.org

This method has been successfully applied to synthesize a range of adamantyl isothiocyanates from their corresponding amines. nih.govresearchgate.net For instance, adamantyl isothiocyanates have been prepared in good yields by reacting adamantyl amines with carbon disulfide and di-tert-butyl dicarbonate in the presence of triethylamine and a catalytic amount of 4-(dimethylamino)pyridine. researchgate.net

Table 1: Two-Step Synthesis of Adamantyl Isothiocyanates

| Starting Amine | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Adamantan-1-amine | 1. CS₂, Et₃N2. Boc₂O, DMAP | 1-Isothiocyanatoadamantane | 80-86% | researchgate.net |

| Adamantan-2-amine | 1. CS₂, Et₃N2. Boc₂O, DMAP | 2-Isothiocyanatoadamantane | 80-86% | researchgate.net |

| 1-(Adamantan-1-yl)ethanamine | 1. CS₂, Et₃N2. Boc₂O, DMAP | 1-(1-Isothiocyanatoethyl)adamantane | 80-86% | researchgate.net |

Functional Group Metathesis Reactions Utilizing Phenyl Isothiocyanate

A notable method for the synthesis of adamantyl isothiocyanates is through a group metathesis reaction with phenyl isothiocyanate. rsc.orgresearchgate.net This approach offers a simple and effective route to 1-adamantyl isothiocyanate and its analogs. rsc.org The reaction proceeds by heating the corresponding adamantyl amine with phenyl isothiocyanate. thieme-connect.com

The mechanism is thought to involve the formation of a thiourea (B124793) intermediate from the adamantyl amine. rsc.org This intermediate then reacts with another molecule of phenyl isothiocyanate, and subsequent thermal decomposition leads to the formation of the adamantyl isothiocyanate. rsc.org This method has been used to synthesize a series of adamantyl isothiocyanates with different substituents on the adamantane (B196018) core. thieme-connect.comresearchgate.netthieme-connect.com For example, reacting 1-amino-3,5-dimethyladamantane with phenyl isothiocyanate yields 1-isothiocyanato-3,5-dimethyladamantane. thieme-connect.com

Table 2: Synthesis of Adamantyl Isothiocyanates via Phenyl Isothiocyanate Metathesis

| Adamantyl Amine | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| 1-Aminoadamantane | Phenyl isothiocyanate | 1-Isothiocyanatoadamantane | 95% | researchgate.net |

| 1-Amino-3,5-dimethyladamantane | Phenyl isothiocyanate | 1-Isothiocyanato-3,5-dimethyladamantane | 80% | thieme-connect.com |

Preparation from Adamantyl Acetic Acid Chloride and Sodium Thiocyanate (B1210189)

Another established route to adamantane-containing isothiocyanates involves the reaction of an adamantyl-substituted acyl chloride with a thiocyanate salt. nih.govarkat-usa.org Specifically, adamantyl acetic acid chloride can be treated with sodium thiocyanate to produce the corresponding acyl isothiocyanate. nih.govjcsp.org.pk This method provides a way to introduce the isothiocyanate group to the adamantane core via a two-carbon spacer. nih.gov Acyl isothiocyanates are valuable synthetic intermediates due to their enhanced reactivity compared to alkyl isothiocyanates. arkat-usa.org

Contemporary Advancements in Isothiocyanate Synthetic Strategies

Recent research has focused on developing more efficient, environmentally friendly, and versatile methods for isothiocyanate synthesis. rsc.orgchemrxiv.orgrsc.org These advancements can be broadly categorized based on the starting materials. rsc.orgchemrxiv.org

Type A (from primary amines): This remains the most prevalent category, with ongoing efforts to find milder and more efficient desulfurizing agents and reaction conditions. rsc.orgchemrxiv.org Recent developments include photocatalyzed reactions of amines with carbon disulfide and electrochemical methods that avoid toxic reagents. organic-chemistry.org

Type B (from other nitrogen functional groups): These methods utilize starting materials like azides, nitrile oxides, and isocyanides. rsc.orgchemrxiv.org While less common, they offer advantages in terms of functional group tolerance. rsc.org

Type C (from non-nitrogen groups): A growing area of interest involves the synthesis of isothiocyanates from non-nitrogen containing starting materials, such as olefins. rsc.orgchemrxiv.orgrsc.org

One notable advancement is the use of elemental sulfur in combination with various reagents. For example, a three-component reaction of a difluorocarbene precursor, sulfur, and a primary amine can rapidly produce isothiocyanates. mdpi.comproquest.com Another modern approach involves the synthesis from hydroximoyl chlorides, which offers high yields and simple workups. nih.gov Microwave-assisted synthesis using Lawesson's reagent to sulfurize isocyanates has also been explored. nih.gov

Derivatization Strategies for 3-Methyl-1-adamantylamine Precursors

The synthesis of 3-methyl-1-adamantylisothiocyanate begins with its precursor, 3-methyl-1-adamantylamine. The adamantane cage itself can be constructed through various multi-step synthetic sequences, often involving rearrangements of other polycyclic structures. nih.gov Once the adamantane core is formed, functionalization to introduce the amino group at a specific position is a key step.

For instance, adamantane can be functionalized through reactions that create a cation at the desired position, which is then trapped by a nitrogen-containing nucleophile. nih.gov The synthesis of various substituted adamantyl amines, which serve as precursors to the corresponding isothiocyanates, has been extensively documented. sigmaaldrich.com These precursors, including 3-methyl-1-adamantylamine, are commercially available or can be synthesized through established organic chemistry methods. sigmaaldrich.comsigmaaldrich.com The strategic placement of substituents like the methyl group on the adamantane scaffold is crucial for influencing the properties of the final isothiocyanate compound. nih.gov

Chemical Reactivity and Transformation Mechanisms of 3 Methyl 1 Adamantylisothiocyanate

Nucleophilic Addition Reactions of the Isothiocyanate Group

The isothiocyanate group is characterized by a cumulative double bond system (N=C=S), where the central carbon atom is highly electrophilic and thus prone to nucleophilic attack. This reactivity is the cornerstone of the synthetic utility of 3-Methyl-1-adamantylisothiocyanate. The bulky 3-methyl-1-adamantyl group can sterically hinder the approach of nucleophiles, but the inherent reactivity of the isothiocyanate functionality generally overcomes this impediment.

Nucleophiles, such as amines, hydrazines, and thiols, readily add to the central carbon of the isothiocyanate group. The general mechanism involves the attack of the nucleophile on the electrophilic carbon, leading to the formation of a tetrahedral intermediate. This intermediate then typically undergoes proton transfer to yield the final stable addition product. The rate and outcome of these reactions can be influenced by the nature of the nucleophile, the solvent, and the reaction conditions. For instance, the reaction of isothiocyanates with primary and secondary amines is a facile and widely used method for the synthesis of N,N'-disubstituted thioureas.

The electrophilicity of the isothiocyanate carbon is a key factor in these reactions. According to the Hard and Soft Acids and Bases (HSAB) theory, the carbon atom of the isothiocyanate group is considered a soft electrophile and therefore reacts preferentially with soft nucleophiles. nih.gov This principle helps in predicting the outcome of competitive reactions involving different nucleophilic species.

Formation Mechanisms of Thiourea (B124793) and Carbothioamide Derivatives

The synthesis of thiourea and carbothioamide derivatives from this compound is a direct consequence of the nucleophilic addition reactions discussed above. These reactions are fundamental in medicinal chemistry and materials science due to the diverse biological activities and properties of the resulting compounds.

Thiourea Formation: The reaction of this compound with primary or secondary amines leads to the formation of N-(3-methyl-1-adamantyl)-N'-substituted thioureas. This reaction is typically carried out by simply mixing the isothiocyanate and the amine in a suitable solvent at room temperature or with gentle heating. organic-chemistry.org The mechanism involves the nucleophilic attack of the amine nitrogen on the isothiocyanate carbon, followed by proton transfer. The resulting thioureas are often stable, crystalline solids that can be easily purified. A variety of amines can be used, leading to a wide array of thiourea derivatives with different substitution patterns. researchgate.net

Carbothioamide Formation: Carbothioamides, also known as thioamides, can be synthesized through various routes involving isothiocyanates. For instance, the reaction of an isothiocyanate with a carbanion or an organometallic reagent can lead to the formation of a carbothioamide. A more common method involves the reaction of an isothiocyanate with a compound containing an active methylene (B1212753) group in the presence of a base.

A key intermediate in the synthesis of many heterocyclic compounds is the thiosemicarbazide (B42300), which is a type of carbothioamide derivative. Thiosemicarbazides are readily prepared by the reaction of this compound with hydrazine (B178648) or its derivatives. nih.gov The reaction proceeds via nucleophilic addition of the hydrazine nitrogen to the isothiocyanate carbon. These thiosemicarbazide intermediates are crucial for the subsequent synthesis of thiadiazoles and triazoles. researchgate.net

The following table provides examples of thiourea and carbothioamide derivatives synthesized from adamantyl isothiocyanates and the corresponding reactants.

| Reactant | Product Type | Reference |

| Primary/Secondary Amines | Thiourea | organic-chemistry.orgresearchgate.net |

| Hydrazine Hydrate | Thiosemicarbazide | nih.gov |

| Phenyl isothiocyanate | Thiosemicarbazide | nih.gov |

| Substituted Amines | Thiourea | researchgate.net |

Cyclization Reactions Leading to Heterocyclic Systems (e.g., Thiadiazoles, Triazoles, Thiazolidinones)

The thiourea and carbothioamide derivatives obtained from this compound are valuable precursors for the synthesis of a wide range of heterocyclic compounds. These cyclization reactions often involve intramolecular condensation or addition reactions, leading to the formation of stable five- or six-membered rings.

Thiadiazoles: 1,3,4-Thiadiazoles can be synthesized from thiosemicarbazide derivatives of this compound. nih.gov The thiosemicarbazide is typically acylated and then cyclized under acidic conditions. mdpi.com For example, treatment of the thiosemicarbazide with an acid chloride or anhydride, followed by dehydration with a strong acid like sulfuric acid or polyphosphoric acid, yields the corresponding 2,5-disubstituted-1,3,4-thiadiazole. mdpi.comisres.org

Triazoles: 1,2,4-Triazole (B32235) derivatives can also be prepared from the thiosemicarbazide intermediates. researchgate.net Base-catalyzed cyclization of the thiosemicarbazide, often in the presence of an alkylating or acylating agent, leads to the formation of the 1,2,4-triazole ring. researchgate.netnih.gov The specific reaction conditions determine the substitution pattern on the resulting triazole.

Thiazolidinones: Thiazolidinone rings can be constructed from thiourea derivatives of this compound. frontiersin.orgchemistryjournal.net A common method involves the reaction of the N-(3-methyl-1-adamantyl)thiourea with an α-haloacetic acid or its ester. hilarispublisher.comresearchgate.net This reaction proceeds via initial S-alkylation of the thiourea followed by intramolecular cyclization to form the thiazolidinone ring. The Knoevenagel condensation of 4-thiazolidinones with aldehydes or ketones can introduce further diversity into the molecular structure. chemistryjournal.net

The following table summarizes the heterocyclic systems that can be synthesized from derivatives of this compound.

| Precursor | Heterocyclic System | Reagents and Conditions | Reference |

| Thiosemicarbazide | 1,3,4-Thiadiazole | Acid chloride, dehydrating agent | nih.govmdpi.com |

| Thiosemicarbazide | 1,2,4-Triazole | Base, alkylating/acylating agent | researchgate.netresearchgate.netnih.gov |

| Thiourea | Thiazolidinone | α-Haloacetic acid/ester | frontiersin.orgchemistryjournal.nethilarispublisher.comresearchgate.net |

Functional Group Interconversions and Analog Generation (e.g., Isoselenocyanates)

The isothiocyanate group in this compound can undergo various functional group interconversions, further expanding its synthetic utility. One notable transformation is the conversion to the corresponding isoselenocyanate.

Isoselenocyanate Formation: The synthesis of 3-Methyl-1-adamantylisoselenocyanate can be achieved by reacting the corresponding isonitrile with elemental selenium. However, a more common and safer method involves the reaction of the corresponding primary amine with carbon diselenide, although this reagent is highly toxic. A more recent and safer method for the synthesis of isoselenocyanates involves the desulfurization of dithiocarbamates. For adamantyl derivatives, a two-step reaction starting from the corresponding amine has been reported. nih.gov The amine is first reacted with carbon disulfide (CS₂) in the presence of a base like triethylamine (B128534) to form the dithiocarbamate (B8719985) salt. This is followed by a desulfurization step using a reagent like di-tert-butyl dicarbonate (B1257347) (Boc₂O) to yield the isothiocyanate. nih.gov A similar strategy can be adapted for the synthesis of isoselenocyanates by using carbon diselenide (CSe₂) instead of CS₂, though with appropriate safety precautions.

The generation of analogs like isoselenocyanates is of interest because the replacement of sulfur with selenium can significantly alter the biological properties of the molecule, sometimes leading to enhanced activity or a different pharmacological profile. nih.gov

Structure Activity Relationship Sar Investigations of Adamantyl Isothiocyanate Analogues

Impact of Alkyl Linker Length and Branching on Biological Efficacy

The length and structure of the alkyl chain connecting the adamantane (B196018) cage to the isothiocyanate group are critical determinants of biological potency. nih.gov Research has demonstrated a direct correlation between the length of this aliphatic linker and the antiproliferative efficacy of adamantyl isothiocyanates (Ad-ITCs).

Studies on a series of Ad-ITCs revealed that elongating the alkyl chain from zero to three carbons significantly enhances their potency. nih.gov The observed order of antiproliferative activity was Ad-ITC 6 > Ad-ITC 5 > Ad-ITC 3 > Ad-ITC 1, corresponding to linker lengths of three, two, one, and zero carbons, respectively. nih.gov This enhancement is attributed to two main factors: reduced steric hindrance and increased lipophilicity. nih.gov A longer linker likely provides greater conformational flexibility, allowing the isothiocyanate group to interact more favorably with its target proteins. Concurrently, the increase in chain length raises the compound's lipophilicity (as indicated by higher logP values), which can improve its ability to penetrate cell membranes. nih.gov

The introduction of branching in the alkyl linker generally leads to a decrease in activity. This is likely due to increased steric hindrance, which can impede the molecule's ability to bind effectively to its biological target. nih.govresearchgate.net For instance, Ad-ITCs with branched aliphatic chains were synthesized to evaluate how such steric bulk affects their activity. nih.gov

Impact of Linker Structure on the Biological Efficacy of Adamantyl Isothiocyanates

| Compound Analogue | Linker Structure | Relative Biological Efficacy Trend | Rationale |

|---|---|---|---|

| Ad-ITC 1 | Direct attachment (0-carbon linker) | Lowest | High steric hindrance from the adamantane cage. nih.gov |

| Ad-ITC 3 | 1-carbon linker (–CH₂–) | Increased | Reduced steric hindrance compared to direct attachment. nih.gov |

| Ad-ITC 5 | 2-carbon linker (–(CH₂)₂–) | Higher | Further reduced steric hindrance and increased lipophilicity. nih.gov |

| Ad-ITC 6 | 3-carbon linker (–(CH₂)₃–) | Highest | Optimal balance of flexibility and lipophilicity among those tested. nih.gov |

| Branched Linker Analogues | e.g., –CH(CH₃)– | Decreased | Increased steric hindrance negatively impacts target interaction. nih.gov |

Influence of Adamantane Substitution Patterns on Molecular Recognition

Modifications to the adamantane cage itself, including the position of the isothiocyanate group and the addition of other substituents, also have a profound impact on molecular recognition and biological activity. The adamantane scaffold provides a rigid, lipophilic anchor, and altering its substitution pattern can fine-tune the compound's properties. nih.gov

The point of attachment of the isothiocyanate group to the adamantane cage is a key factor. A comparison between Ad-ITC 1, where the –N=C=S group is at a nodal (tertiary) position, and Ad-ITC 2, where it is at a bridge (secondary) position, reveals differences in activity that can be linked to the steric and electronic environment of the functional group. nih.gov

Furthermore, adding substituents to the adamantane core can enhance properties like lipophilicity. For example, Ad-ITC 11, which features two methyl groups on the adamantane cage, was designed to further increase lipophilicity. nih.gov This modification is expected to result in better absorption and tissue penetration, potentially improving efficacy. nih.gov The strategic placement of such groups can influence how the molecule orients itself within a binding pocket and interacts with hydrophobic residues of a target protein.

Influence of Adamantane Substitution on Molecular Properties

| Compound Analogue | Substitution Pattern | Primary Influence | Anticipated Effect on Molecular Recognition |

|---|---|---|---|

| Ad-ITC 1 | –N=C=S at nodal (tertiary) position | Baseline structure for comparison. nih.gov | Serves as a reference for positional effects. nih.gov |

| Ad-ITC 2 | –N=C=S at bridge (secondary) position | Alters the steric environment around the –N=C=S group. nih.gov | Changes the orientation and accessibility of the functional group for target binding. nih.gov |

| Ad-ITC 11 | Two methyl groups on the adamantane cage | Increases overall lipophilicity of the molecule. nih.gov | Enhances hydrophobic interactions with target proteins and improves membrane permeability. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.orgnih.gov These models are powerful tools in drug discovery for predicting the activity of new, unsynthesized molecules, thereby helping to prioritize synthetic efforts and guide lead optimization. mdpi.com

A QSAR model is expressed as a mathematical equation: Activity = f(Physicochemical Properties and/or Structural Descriptors) + Error wikipedia.org

For adamantyl isothiocyanates, a QSAR model would aim to predict their biological efficacy (e.g., anticancer activity expressed as IC₅₀) based on calculated molecular descriptors. These descriptors quantify various aspects of the molecule's structure and properties:

Lipophilicity: Descriptors like LogP (the partition coefficient) are crucial, as studies have shown that increased lipophilicity correlates with higher potency in Ad-ITCs. nih.gov

Steric Properties: Descriptors that define molecular size, shape, and volume are used to quantify the effects of steric hindrance, such as that observed with branched linkers. nih.govmdpi.com

Electronic Properties: Descriptors related to the distribution of electrons, such as dipole moment or the partial charges on atoms, can model the reactivity of the isothiocyanate group. mdpi.com

By developing a robust QSAR model from a training set of Ad-ITCs with known activities, researchers can screen a virtual library of related structures. This predictive power allows for the identification of novel analogues with potentially superior activity before committing resources to their chemical synthesis and biological testing. mdpi.com

Comparative SAR with Other Isothiocyanate Classes

The structure-activity relationships of adamantyl isothiocyanates are distinct when compared to other well-studied classes of isothiocyanates, such as arylalkyl and simple alkyl isothiocyanates. The primary difference lies in the nature of the bulky group attached to the –N=C=S pharmacophore. nih.govnih.gov

Phenethyl isothiocyanate (PEITC) , found in watercress, features a flexible phenethyl group. Its activity is influenced by the aromatic ring, which can engage in π-stacking interactions with biological targets. nih.govSulforaphane (SFN) , from broccoli, has a flexible alkyl sulfinyl chain. Its unique structure and reactivity are central to its biological effects. nih.gov

In contrast, adamantyl isothiocyanates utilize the highly lipophilic and metabolically stable adamantane cage. nih.gov This rigid, three-dimensional structure is incorporated specifically to enhance membrane penetration and metabolic stability, improving the compound's pharmacokinetic profile. nih.gov While increased lipophilicity is a common strategy for improving potency across different isothiocyanate classes, the use of the adamantane scaffold is a distinct approach to achieve this. nih.gov The functional similarity across all these compounds comes from the isothiocyanate moiety (–N=C=S), which is the reactive pharmacophore responsible for interacting with target proteins. nih.gov

Comparative SAR of Isothiocyanate Classes

| Isothiocyanate Class | Example Compound | Key Structural Feature | Primary SAR Driver |

|---|---|---|---|

| Adamantyl Isothiocyanates | 3-Methyl-1-adamantylisothiocyanate | Rigid, lipophilic adamantane cage. nih.gov | High lipophilicity and metabolic stability conferred by the adamantane group; linker length is critical. nih.gov |

| Arylalkyl Isothiocyanates | Phenethyl Isothiocyanate (PEITC) | Aromatic ring (phenyl group) attached to an alkyl linker. nih.gov | Length of the alkyl chain and electronic properties of the aromatic ring. nih.govnih.gov |

| Alkyl Isothiocyanates | Sulforaphane (SFN) | Flexible alkyl sulfinyl chain. nih.gov | Length and oxidation state of the sulfur-containing side chain. nih.gov |

Molecular and Biochemical Mechanisms of Action in Vitro Investigations

Influence on Cellular Proliferation and Apoptosis Induction

3-Methyl-1-adamantylisothiocyanate and related adamantyl isothiocyanates (Ad-ITCs) have demonstrated significant effects on cellular proliferation and the induction of apoptosis in various cancer cell lines. nih.gov These compounds are being explored for their potential as anticancer agents due to their ability to halt the growth of tumor cells and trigger programmed cell death. nih.govacs.org

In vitro studies have shown that Ad-ITCs can inhibit the proliferation of cancer cells in a dose-dependent manner. nih.gov For example, Ad-ITCs have been shown to display growth inhibition in mutant p53 breast cancer cell lines. acs.org The cytotoxic effects of these compounds are often attributed to the lipophilic adamantane (B196018) moiety, which enhances cellular uptake. nih.gov

A key mechanism underlying the anticancer activity of Ad-ITCs is the induction of apoptosis. nih.gov Treatment of cancer cells with these compounds leads to the characteristic morphological and biochemical features of apoptosis. nih.gov This process is often mediated by the activation of caspases, a family of proteases central to the execution of the apoptotic program. nih.gov For instance, in some cancer cell lines, treatment with apoptosis-inducing agents has been shown to significantly increase the activity of caspase-3. nih.gov

The table below provides examples of the effects of adamantyl isothiocyanates on cancer cell lines.

| Cell Line Type | Compound Class | Observed Effects | Reference |

| Mutant p53 Breast Cancer Cells | Adamantyl isothiocyanates | Growth inhibition, selective depletion of mutant p53 protein | nih.govnih.govacs.org |

| Non-Small Cell Lung Cancer (NCI-H520, NCI-H23) | Diarylpentanoid (related apoptosis inducer) | Anti-proliferative activity, induction of apoptosis, increased caspase-3 activity | nih.gov |

Biochemical Pathway Perturbations through Molecular Interactions

The biological effects of this compound are rooted in its interactions at the molecular level, which lead to the perturbation of critical biochemical pathways. The isothiocyanate functional group is a key player in these interactions, primarily through its ability to react with nucleophilic sites on proteins.

Isothiocyanates are known to form covalent adducts with sulfhydryl groups of cysteine residues in proteins. This irreversible binding can alter the protein's conformation and function, thereby inhibiting enzymes or disrupting signaling cascades. This mechanism is central to the bioactivity of many isothiocyanates.

In the context of cancer, Ad-ITCs have been shown to modulate key signaling pathways that control cell survival and proliferation. nih.govacs.org A significant finding is the ability of certain Ad-ITCs to rescue mutant p53, a tumor suppressor protein that is frequently inactivated in human cancers. nih.govnih.govacs.org By restoring the wild-type function of mutant p53, these compounds can upregulate p53 target genes, such as p21, which is involved in cell cycle arrest. nih.gov This leads to the selective depletion of mutant p53 protein in cancer cells, without affecting wild-type p53. nih.govacs.org

Furthermore, Ad-ITCs can influence other signaling pathways, such as the MAPK pathway, which is often dysregulated in cancer. nih.gov The induction of apoptosis by these compounds can also be linked to the modulation of Bcl-2 family proteins and the activation of caspases. nih.gov The ability of these compounds to induce apoptosis can also be linked to the methylation status of apoptosis-related genes. nih.gov

The following table outlines some of the key molecular interactions and their downstream effects.

| Molecular Target/Pathway | Interacting Compound Class | Consequence of Interaction | Reference |

| Mutant p53 | Adamantyl isothiocyanates | Rescue of mutant p53 function, upregulation of p21, selective depletion of mutant p53 | nih.govnih.govacs.org |

| PI3K-AKT, MAPK pathways | Diarylpentanoid (related apoptosis inducer) | Modulation of signaling, induction of antiproliferation and apoptosis | nih.gov |

| Apoptosis-related genes | Methylation-inducing agents | Silencing of pro-apoptotic genes, resistance to apoptosis | nih.gov |

Synthesis and Characterization of Advanced Derivatives and Analogues

Adamantyl-Thiourea and Adamantyl-Urea Conjugates and Their Reactivity

Adamantyl-thiourea and adamantyl-urea conjugates are synthesized through the reaction of adamantyl isothiocyanates or isocyanates with various amines. These reactions are typically straightforward and result in the formation of a thiourea (B124793) or urea (B33335) linkage.

Synthesis of Adamantyl-Thiourea Derivatives:

The synthesis of adamantyl-thiourea derivatives often involves the reaction of an adamantyl isothiocyanate with a primary or secondary amine. For instance, reacting 3-methyl-1-adamantylisothiocyanate with an amine (R-NH2) yields the corresponding N-(3-methyl-1-adamantyl)-N'-substituted thiourea. The reaction of adamantane-1-carbonyl chloride with ammonium (B1175870) thiocyanate (B1210189) in situ generates adamantane-1-carbonylisothiocyanate, which can then be treated with halogenated anilines to produce 1-(adamantane-1-carbonyl)-3-halophenyl thioureas. nih.gov

A general method for synthesizing adamantyl isothiocyanates, the precursors to these thioureas, involves a two-step process starting from the corresponding adamantyl amine. The amine is first reacted with carbon disulfide in the presence of triethylamine (B128534) to form a dithiocarbamate (B8719985) salt. Subsequent treatment with di-tert-butyl dicarbonate (B1257347) (Boc2O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) leads to the formation of the adamantyl isothiocyanate. nih.gov

Synthesis of Adamantyl-Urea Derivatives:

Similarly, adamantyl-urea derivatives can be synthesized from adamantyl isocyanates. For example, 1-adamantyl isocyanate reacts with heteroarylamines in the presence of triethylamine in THF to form 1-adamantyl-3-heteroaryl ureas. nih.gov In cases where this reaction is slow, activation of the heteroarylamine with butyl lithium prior to the addition of the adamantyl isocyanate can be employed. nih.gov A series of N,N'-disubstituted ureas have been synthesized by reacting 1-aminoadamantane with diisocyanates or (adamant-1-yl)methyl isocyanate with diamines. researchgate.net

Reactivity and Properties:

Adamantyl-thiourea and adamantyl-urea derivatives exhibit a range of chemical reactivities and have been investigated for various biological activities. The thiourea and urea moieties can participate in hydrogen bonding, which can be crucial for their interaction with biological targets. ksu.edu.tr The lipophilic adamantyl group often enhances the metabolic stability and cell membrane permeability of these compounds. nih.gov

Some adamantyl-containing ureas have been identified as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in hypertension and inflammation. researchgate.net However, their low water solubility can limit their in vivo efficacy. researchgate.net Modifications to the spacer between the adamantyl group and the urea/thiourea moiety are being explored to improve their pharmacokinetic properties. researchgate.net

Table 1: Examples of Synthesized Adamantyl-Thiourea and Adamantyl-Urea Derivatives

| Compound Class | Starting Materials | Key Reagents | Resulting Product |

|---|---|---|---|

| Adamantyl-Thiourea | Adamantane-1-carbonyl chloride, Ammonium thiocyanate, Halogenated anilines | - | 1-(Adamantane-1-carbonyl)-3-halophenyl thiourea nih.gov |

| Adamantyl-Thiourea | Adamantyl amine, Carbon disulfide, Triethylamine, Boc2O, DMAP | - | Adamantyl isothiocyanate (precursor) nih.gov |

| Adamantyl-Urea | 1-Adamantyl isocyanate, Heteroarylamine | Triethylamine or Butyl lithium | 1-Adamantyl-3-heteroaryl urea nih.gov |

| Adamantyl-Urea | 1-Aminoadamantane, Diisocyanate | - | N,N'-disubstituted diurea researchgate.net |

| Adamantyl-Urea | (Adamant-1-yl)methyl isocyanate, Diamine | - | N,N'-disubstituted diurea researchgate.net |

Adamantyl Isoselenocyanates as Bioisosteric Analogues

Bioisosteric replacement is a strategy used in medicinal chemistry to modify a lead compound by replacing a functional group with another that has similar physical or chemical properties, with the aim of improving its biological activity, selectivity, or pharmacokinetic profile. researchgate.net In the context of adamantyl isothiocyanates, the sulfur atom of the isothiocyanate group (-N=C=S) can be replaced with a selenium atom to give an isoselenocyanate group (-N=C=Se).

The synthesis of adamantyl isoselenocyanates can be challenging due to the instability of potassium selenocyanate, a common reagent, which can spontaneously convert to potassium cyanate. nih.gov However, a safer and more reliable method has been adapted for the synthesis of isoselenocyanates, including 1-isoselenocyanatoadamantane. nih.gov An example is the synthesis of 1-isoselenocyanato-2-(adamantan-1-yl)ethane, an analogue of an adamantyl isothiocyanate. nih.gov

The rationale for this bioisosteric replacement is that selenium, being in the same group as sulfur but with a larger atomic radius and different electronegativity, can alter the electronic and steric properties of the molecule. This can lead to changes in reactivity and biological activity. For instance, an adamantyl isoselenocyanate analogue was found to have significantly enhanced inhibitory potency in a cancer cell line study while retaining its mechanism of action. nih.gov

Bioisosteric replacement of the adamantane (B196018) cage itself has also been explored to improve properties like water solubility. For example, replacing the adamantyl group in soluble epoxide hydrolase inhibitors with bicyclic lipophilic groups of natural origin, such as camphanyl and norcamphanyl, has yielded compounds with similar inhibitory potency but significantly improved water solubility. nih.govnih.gov This highlights the potential of bioisosterism to fine-tune the properties of adamantane-containing compounds. nih.govnih.gov

Adamantyl Carbothioamide and Isothiourea Scaffolds

Adamantyl carbothioamides and isothioureas represent another important class of derivatives accessible from this compound and related compounds. These scaffolds are of interest due to their diverse biological activities.

Synthesis of Adamantyl Carbothioamides:

Adamantyl carbothioamides, also known as adamantyl thioamides, can be synthesized through the reaction of an adamantyl isothiocyanate with a suitable nucleophile. For instance, the reaction of an adamantyl isothiocyanate with a Grignard reagent or an organolithium reagent can lead to the formation of a carbothioamide.

Synthesis of Adamantyl Isothioureas:

Isothioureas are isomers of thioureas and can be prepared from thioureas through alkylation on the sulfur atom. The synthesis of adamantyl isothiourea scaffolds can be achieved by reacting an adamantyl thiourea with an alkylating agent, such as an alkyl halide, in the presence of a base.

Alternatively, adamantyl isothiocyanates can be used as starting materials. For example, the reaction of adamantyl isothiocyanate with an alcohol or a thiol in the presence of a base can yield the corresponding O-alkyl or S-alkyl adamantylisothiourea.

Reactivity and Applications:

Adamantyl carbothioamide and isothiourea scaffolds are versatile intermediates in organic synthesis and have been incorporated into various biologically active molecules. For example, a series of novel abietyl and dehydroabietyl ureas, thioureas, amides, and thioamides bearing adamantane moieties were designed and synthesized as inhibitors of tyrosyl-DNA-phosphodiesterase 1 (TDP1), an enzyme involved in DNA repair. researchgate.net

Heterocyclic Adamantane-Containing Compounds

The reactivity of the isothiocyanate group in this compound allows for its use in the construction of various heterocyclic systems containing the adamantane moiety. These heterocyclic derivatives are of significant interest in drug discovery due to their diverse pharmacological properties.

Synthesis of Heterocyclic Systems:

The isothiocyanate group is a versatile building block for the synthesis of nitrogen- and sulfur-containing heterocycles. Cyclization reactions involving the isothiocyanate functionality are a common strategy for constructing these ring systems.

For example, adamantyl isothiocyanates can react with compounds containing multiple nucleophilic centers to form heterocyclic rings. One such example is the reaction of 1-(2-(adamantan-1-yl)ethyl) isothiocyanate with glycine (B1666218) ethyl ester hydrochloride in the presence of triethylamine to yield 3-(2-(adamantan-1-yl)ethyl)-2-thioxoimidazolidin-4-one, a thiohydantoin derivative. nih.gov

Another approach involves the base-promoted cyclization of o-isothiocyanato arylacetylenes with aroylacetonitriles to afford benzo[d] nih.govasianpubs.orgthiazines. rsc.org While this example does not directly involve an adamantyl isothiocyanate, the methodology could potentially be adapted for the synthesis of adamantane-containing benzo[d] nih.govasianpubs.orgthiazines.

Furthermore, adamantane derivatives can be incorporated into various heterocyclic scaffolds through multi-step synthetic sequences. For instance, novel adamantane derivatives with potent activity against rimantadine-resistant influenza A virus strains, including 1,3-oxazinan-2-one (B31196) and piperidine (B6355638) derivatives, have been synthesized through transformations of adamantyl-substituted N-Boc-homoallylamines. rsc.org

Examples of Heterocyclic Adamantane Derivatives:

Thiohydantoins: Formed from the reaction of adamantyl isothiocyanates with amino acid esters. nih.gov

1,3-Oxazinan-2-ones and Piperidines: Synthesized through multi-step sequences from adamantyl-substituted precursors. rsc.org

Benzo[d] nih.govasianpubs.orgthiazines: Potentially accessible through cyclization reactions involving adamantyl isothiocyanates. rsc.org

Other Heterocycles: Adamantane has been incorporated into various other heterocyclic systems, including pyrimidines and piperazines, to create compounds with potential antidiabetic and antidepressant activities. asianpubs.org

Table 2: Synthesis of Heterocyclic Adamantane-Containing Compounds

| Heterocyclic System | Starting Materials | Key Reaction Type | Resulting Product |

|---|---|---|---|

| Thiohydantoin | 1-(2-(Adamantan-1-yl)ethyl) isothiocyanate, Glycine ethyl ester hydrochloride | Cyclocondensation | 3-(2-(Adamantan-1-yl)ethyl)-2-thioxoimidazolidin-4-one nih.gov |

| 1,3-Oxazinan-2-one | Adamantyl-substituted N-Boc-homoallylamine | Intramolecular cyclization | Adamantane-substituted 1,3-oxazinan-2-one rsc.org |

| Piperidine | Adamantyl-substituted N-Boc-homoallylamine | Multi-step transformation | Adamantane-substituted piperidine rsc.org |

| Benzo[d] nih.govasianpubs.orgthiazine | o-Isothiocyanato arylacetylene, Aroylacetonitrile | Base-promoted cyclization | Benzo[d] nih.govasianpubs.orgthiazine rsc.org |

Design and Synthesis of Ligands for Specific Biological Targets

The unique properties of the adamantane cage, such as its lipophilicity and rigid structure, make it an attractive scaffold for the design of ligands that can bind to specific biological targets with high affinity and selectivity. This compound serves as a key starting material for creating a diverse range of such ligands.

Design Principles:

The design of adamantane-based ligands often involves incorporating the adamantyl group into a molecule to enhance its binding to the target protein, often by interacting with hydrophobic pockets in the binding site. The isothiocyanate group of this compound is a reactive handle that allows for the attachment of various pharmacophores, which are the parts of the molecule responsible for the biological activity.

Synthesis of Targeted Ligands:

The synthesis of these targeted ligands follows the general principles of organic synthesis, utilizing the reactivity of the isothiocyanate group. For instance, the reaction of this compound with amines, alcohols, or other nucleophiles allows for the introduction of different functional groups and structural motifs.

Examples of Targeted Ligands:

Anticancer Agents: Thiourea derivatives have shown promise as anticancer agents. uobabylon.edu.iq The synthesis of 1-benzoyl-3-methyl thiourea derivatives has been reported, and these compounds have been evaluated for their in vitro cytotoxicity against cancer cell lines. researchgate.net

Enzyme Inhibitors: Adamantane derivatives have been designed as inhibitors for various enzymes. For example, adamantyl ureas and thioureas have been developed as potent inhibitors of soluble epoxide hydrolase (sEH). researchgate.netnih.gov Additionally, adamantane-containing compounds have been synthesized as inhibitors of tyrosyl-DNA-phosphodiesterase 1 (TDP1). researchgate.net

Antiviral Agents: Adamantane derivatives have a history of use as antiviral agents, particularly against the influenza A virus. rsc.org

Ligands for CNS Targets: The lipophilicity of the adamantane cage allows for penetration of the blood-brain barrier, making it a suitable scaffold for designing ligands for central nervous system (CNS) targets. For example, adamantane derivatives have been investigated for the treatment of neurological disorders. nih.gov

The design and synthesis of adamantane-based ligands is an active area of research, with the goal of developing novel therapeutic agents for a wide range of diseases.

Advanced Spectroscopic and Structural Elucidation of 3 Methyl 1 Adamantylisothiocyanate and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 3-Methyl-1-adamantylisothiocyanate, both ¹H and ¹³C NMR are instrumental in confirming its unique tricyclic structure and the presence of the methyl and isothiocyanate functional groups.

Due to the lack of publicly available experimental spectra for this compound, the expected chemical shifts can be reliably predicted by analyzing data from closely related adamantane (B196018) derivatives, such as 1-adamantyl isothiocyanate and 2-isothiocyanatoadamantane. nih.gov The adamantane cage exhibits a characteristic set of proton and carbon signals, which are influenced by the substitution pattern.

¹H NMR Spectroscopy: The ¹H NMR spectrum of the adamantane cage typically shows broad, overlapping multiplets for the methylene (B1212753) (CH₂) and methine (CH) protons. In this compound, the presence of a methyl group at a bridgehead position (C-3) will introduce a sharp singlet, readily distinguishable from the cage protons. The protons on the adamantane skeleton will appear as a complex multiplet, likely in the range of 1.5 to 2.2 ppm. For the related 1-adamantyl isothiocyanate, the adamantane protons appear as a multiplet between 1.46 and 2.01 ppm. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a more resolved view of the carbon skeleton. The isothiocyanate group (-N=C=S) is characterized by a signal in the downfield region, typically around 130 ppm. In 1-adamantyl isothiocyanate, the NCS carbon appears at 129.45 ppm. nih.gov The quaternary carbon of the adamantane cage attached to the isothiocyanate group is also shifted downfield. The methyl group will present a distinct signal in the aliphatic region. The remaining adamantane carbons will have characteristic shifts depending on their position relative to the substituents. For instance, in 1-adamantyl isothiocyanate, the quaternary carbon attached to the NCS group resonates at 58.54 ppm, while the other cage carbons appear at 43.83, 35.61, and 29.29 ppm. nih.gov

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|

| 1-Adamantyl isothiocyanate | 1.46-2.01 (m, 15H) | 129.45 (NCS), 58.54 (C-NCS), 43.83, 35.61, 29.29 | nih.gov |

| 2-Isothiocyanatoadamantane | 1.64-2.12 (m, 14H), 3.89 (s, 1H) | 129.62 (NCS), 62.17 (CH-NCS), 38.98, 36.15, 33.63, 31.61, 26.92, 26.60 | nih.gov |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., EI-MS, ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For this compound (C₁₂H₁₇NS), the molecular weight is 207.34 g/mol . nih.gov

Electron Ionization Mass Spectrometry (EI-MS): In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The fragmentation of adamantane derivatives is often characterized by the loss of the substituent or fragmentation of the adamantane cage itself.

For this compound, the mass spectrum would be expected to show a molecular ion peak at m/z 207. The fragmentation pattern would likely involve the loss of the isothiocyanate group (-NCS, 58 Da) or the entire substituent group. A prominent peak corresponding to the adamantyl cation is a common feature in the mass spectra of adamantane derivatives. nih.gov

Publicly available GC-MS data for this compound shows significant peaks at m/z 149, 107, and 93. nih.gov The peak at m/z 149 likely corresponds to the [M - NCS]⁺ fragment, representing the 3-methyl-1-adamantyl cation. The ions at m/z 107 and 93 are characteristic fragments of the adamantane cage.

For the related 1-adamantyl isothiocyanate (MW 193.31 g/mol ), the EI-MS spectrum shows a molecular ion peak at m/z 193 and a base peak at m/z 135, corresponding to the adamantyl cation [Ad]⁺. nih.gov Similarly, 1-isothiocyanatomethyladamantane (MW 207.34 g/mol ) displays a molecular ion at m/z 207 and a base peak at m/z 135. nih.gov

| Compound | Molecular Ion (m/z) | Major Fragment Ions (m/z) | Reference |

|---|---|---|---|

| This compound | 207 | 149, 107, 93 | nih.gov |

| 1-Adamantyl isothiocyanate | 193 | 135 ([Ad]⁺) | nih.gov |

| 1-Isothiocyanatomethyladamantane | 207 | 135 ([Ad]⁺) | nih.gov |

Vibrational Spectroscopy (Infrared (IR) and Raman Spectroscopy) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by a very strong and characteristic absorption band for the asymmetric stretching vibration of the isothiocyanate (-N=C=S) group. This band typically appears in the region of 2000-2100 cm⁻¹. The C-H stretching vibrations of the adamantane cage and the methyl group will be observed in the 2800-3000 cm⁻¹ region. The C-H bending and scissoring vibrations of the adamantane CH₂ groups are expected around 1450 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric stretching vibration of the isothiocyanate group, which is often weak in the IR spectrum, can be observed in the Raman spectrum. The C-H stretching and bending modes of the adamantane skeleton are also active in Raman scattering.

Electronic Spectroscopy (Ultraviolet-Visible (UV-Vis) Spectroscopy) for Conjugation and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.

The isothiocyanate group is a chromophore, a light-absorbing group. Isothiocyanates typically exhibit a strong absorption band in the UV region, corresponding to a π → π* transition. For many isothiocyanates, this absorption maximum (λ_max) is observed around 240-250 nm. For instance, allyl isothiocyanate shows a maximum absorption at 240 nm in neutral and acidic solutions. acs.org

The adamantane cage itself does not possess any chromophores that absorb in the conventional UV-Vis range (200-800 nm). Therefore, the UV-Vis spectrum of this compound is expected to be primarily dictated by the electronic transitions of the isothiocyanate group. The presence of the methyl group is unlikely to cause a significant shift in the absorption maximum compared to the unsubstituted 1-adamantyl isothiocyanate.

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing Analysis

Currently, there are no publicly available crystal structures for this compound. However, the analysis of crystal structures of related adamantane derivatives can offer valuable insights into the expected solid-state conformation. Adamantane itself has a highly symmetric and rigid cage structure. nih.gov

The isothiocyanate group is known to be nearly linear. wikipedia.org In a crystal structure of an adamantane derivative containing an isothiourea group, which is structurally related to the isothiocyanate, the adamantyl moiety was found to establish intramolecular C-H···N hydrogen bonds that stabilize the molecular conformation. nih.gov Similar interactions could potentially influence the conformation of this compound in the solid state. The bulky and lipophilic nature of the adamantane cage would also play a significant role in the crystal packing, likely leading to efficient space-filling arrangements.

A future X-ray crystallographic study of this compound would be invaluable for definitively establishing its solid-state conformation and understanding the intermolecular forces that govern its crystal packing.

Emerging Research Avenues and Translational Perspectives

Innovations in Synthetic Strategies for Novel and Diverse Analogues

The generation of novel analogues of 3-Methyl-1-adamantylisothiocyanate is pivotal for establishing robust structure-activity relationships (SAR) and optimizing its therapeutic potential. Current synthetic strategies primarily revolve around the reaction of the corresponding primary amine, 3-methyl-1-adamantylamine, with a thiocarbonylating agent.

A common and established method for the synthesis of isothiocyanates involves the use of thiophosgene (B130339) or its equivalents. nih.gov However, due to the high toxicity of these reagents, researchers have been exploring safer and more efficient alternatives. One such facile method involves the reaction of adamantyl amines with phenyl isothiocyanate. researchgate.netthieme-connect.com This approach has been successfully applied to synthesize a variety of adamantyl isothiocyanates, including those with substituents at the nodal positions of the adamantane (B196018) core. researchgate.netthieme-connect.com The reaction proceeds through a metathesis mechanism and offers high yields under mild conditions without the need for additional catalysts. thieme-connect.com

Furthermore, advancements in synthetic methodologies have introduced one-pot, two-step procedures. For instance, the reaction of primary amines with carbon disulfide in the presence of a base, followed by treatment with a desulfurizing agent, provides an efficient route to isothiocyanates. nih.gov Microwave-assisted synthesis has also emerged as a valuable tool, often leading to reduced reaction times and improved yields. researchgate.net

The synthesis of diverse analogues of this compound can be achieved by modifying either the adamantane scaffold or the linker connecting it to the isothiocyanate group. The introduction of various substituents on the adamantane ring, such as additional methyl groups, can modulate the lipophilicity and steric bulk of the molecule, potentially influencing its biological activity. A study on a series of adamantyl isothiocyanates demonstrated that increasing the number of methyl groups on the adamantane core can impact the compound's efficacy. nih.gov

The synthesis of the crucial precursor, 3-methyl-1-adamantylamine, can be accomplished through established routes in adamantane chemistry. While specific high-yield syntheses for this particular amine are not extensively detailed in recent literature, general methods for the amination of the adamantane cage are well-documented. These often involve the conversion of a corresponding alcohol or bromide to the amine. For example, a common route to 1-aminoadamantane hydrochloride (amantadine) involves the Ritter reaction of 1-bromoadamantane (B121549) with acetonitrile, followed by hydrolysis. nih.gov A similar strategy could likely be adapted for the 3-methyl derivative.

The exploration of these innovative synthetic strategies will undoubtedly facilitate the creation of a diverse library of this compound analogues, enabling a comprehensive evaluation of their therapeutic promise.

Advanced Computational Approaches for Rational Drug Design and Mechanism Prediction

The development of potent and selective therapeutic agents necessitates a deep understanding of their interactions with biological targets at a molecular level. Advanced computational approaches play a crucial role in the rational design of novel analogues of this compound and in predicting their mechanisms of action.

Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule to a target protein. numberanalytics.com While specific molecular docking studies on this compound are not yet widely published, the general principles can be applied to understand its potential interactions. The rigid adamantane cage provides a well-defined three-dimensional structure that can be modeled with high accuracy. Docking studies can help identify key amino acid residues within a target's binding pocket that form favorable interactions with the adamantane moiety and the isothiocyanate group. This information is invaluable for designing analogues with improved binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. By analyzing a dataset of this compound analogues with varying substituents and linkers, QSAR models can be developed to predict the activity of newly designed compounds. This allows for the prioritization of synthetic efforts towards molecules with the highest predicted potency.

Cheminformatics tools and databases are instrumental in the rational design process. numberanalytics.combiorxiv.orgsynapse.orgnih.govresearchgate.net Platforms like SwissADME can predict the absorption, distribution, metabolism, and excretion (ADME) properties of virtual compounds, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery pipeline. nih.gov Target prediction servers, such as TargetHunter, utilize chemogenomic data to identify potential biological targets for a given small molecule based on its structural similarity to known bioactive compounds. biorxiv.orgsynapse.orgnih.gov These in silico predictions can guide experimental validation and uncover novel mechanisms of action.

The application of these advanced computational methods will be critical in accelerating the discovery and development of this compound-based therapeutics. By integrating computational predictions with experimental data, researchers can adopt a more targeted and efficient approach to drug design.

Identification and Validation of Undiscovered Biological Targets and Pathways

While the isothiocyanate functional group is known to interact with a variety of biological targets, the specific molecular partners of this compound remain largely unexplored. Identifying and validating these targets is crucial for understanding its mechanism of action and for discovering novel therapeutic applications.

Isothiocyanates, in general, are known to exert their biological effects through multiple mechanisms. They have been shown to induce apoptosis, inhibit cell cycle progression, and modulate the activity of various enzymes. oregonstate.edumdpi.com A key mechanism of action for many isothiocyanates is their ability to covalently modify cysteine residues on proteins, leading to altered protein function. nih.govresearchgate.net

A significant finding in the study of adamantyl isothiocyanates is the identification of mutant p53 as a biological target. nih.gov The p53 tumor suppressor protein is frequently mutated in human cancers, and restoring its normal function is a major goal in cancer therapy. Certain adamantyl isothiocyanates have been shown to rescue the function of mutant p53, leading to the reactivation of its tumor-suppressive activities. nih.gov This discovery opens up a promising avenue for the development of this compound as a potential anti-cancer agent in tumors harboring p53 mutations.

Beyond p53, it is highly probable that this compound interacts with other, as yet undiscovered, biological targets. Proteomics-based approaches have been successfully employed to identify the protein targets of other isothiocyanates. nih.govnih.gov These methods typically involve treating cells with the compound of interest and then using mass spectrometry to identify the proteins that have been covalently modified. Such studies have revealed that isothiocyanates can interact with a diverse range of proteins, including tubulin , which is a key component of the cytoskeleton and a well-established target for anti-cancer drugs. nih.gov

The unique lipophilic and steric properties conferred by the 3-methyl-adamantane group may lead to a distinct target profile for this compound compared to other isothiocyanates. The adamantane moiety could facilitate interactions with hydrophobic pockets in proteins that are not accessible to less bulky isothiocyanates.

Future research should focus on employing unbiased, large-scale screening methods to identify the full spectrum of biological targets for this compound. The validation of these targets through subsequent biochemical and cellular assays will be essential to elucidate its complete mechanism of action and to identify novel therapeutic opportunities.

Development of Chemical Probes and Tools for Fundamental Biological Research

The development of chemical probes derived from this compound can provide powerful tools to investigate its biological functions and to identify its direct binding partners in a cellular context. A chemical probe is a small molecule designed to selectively interact with a specific protein or pathway, thereby enabling the study of its biological role. nih.gov

The reactive isothiocyanate group makes this compound an attractive candidate for the development of activity-based probes . These probes typically contain a reactive group (the "warhead") that forms a covalent bond with the target protein, and a reporter tag (such as a fluorophore or a biotin (B1667282) molecule) that allows for the detection and isolation of the protein-probe complex.

By synthesizing analogues of this compound that incorporate a reporter tag, researchers can perform experiments to visualize the subcellular localization of its targets and to pull down these targets from cell lysates for identification by mass spectrometry. This approach, known as activity-based protein profiling (ABPP), is a powerful method for target discovery and validation.

The adamantane scaffold itself has been utilized in the design of various molecular probes. For example, adamantane-based chemiluminescent probes have been developed for the detection of specific enzymes. google.com The unique properties of the adamantane cage can be leveraged to design probes with improved cell permeability and specific binding characteristics.

The development of a suite of chemical probes based on the this compound structure, including both active probes and inactive control molecules (where the isothiocyanate group is replaced with a non-reactive functional group), would be invaluable for the scientific community. These tools would not only facilitate the detailed mechanistic investigation of this specific compound but also contribute to a broader understanding of the biology of its targets.

Q & A

Q. What are the recommended synthetic routes for 3-Methyl-1-adamantylisothiocyanate, and how can reaction yields be optimized?

The synthesis of adamantyl isothiocyanates traditionally involves reactions with thiophosgene or thiocyanate salts, but these methods often require toxic reagents (e.g., thiophosgene) or harsh conditions . Modern approaches focus on catalytic systems or safer intermediates. For example, 1-aminoadamantane derivatives can react with carbon disulfide (CS₂) under basic conditions, though yields may vary due to steric hindrance from the adamantane framework . Optimization strategies include:

- Catalyst screening : Transition-metal catalysts or Lewis acids (e.g., TiCl₄) can enhance reactivity .

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) improve solubility of intermediates .

- Temperature control : Gradual heating (60–80°C) minimizes side reactions such as decomposition .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- IR spectroscopy : The isothiocyanate (-NCS) group exhibits a characteristic absorption band near 2050–2100 cm⁻¹, confirmed by NIST spectral data .

- NMR analysis : ¹H NMR shows adamantyl proton signals at δ 1.6–2.1 ppm, while ¹³C NMR resolves the thiocyanate carbon at δ 125–135 ppm .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 194.1 for C₁₁H₁₅NS) .

- HPLC/LC-MS : Reverse-phase chromatography with UV detection (λ = 254 nm) or tandem MS quantifies purity and detects byproducts .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts .

- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

- First aid : For skin exposure, rinse immediately with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction mechanisms involving adamantyl isothiocyanates?

Discrepancies in mechanistic pathways (e.g., nucleophilic vs. radical pathways) can arise from solvent polarity, temperature, or reagent purity. To address these:

- Isotopic labeling : Use ¹³C-labeled CS₂ or KSCN to track thiocyanate incorporation .

- Kinetic studies : Monitor reaction progress via in-situ FTIR or NMR to identify rate-determining steps .

- Computational modeling : DFT calculations (e.g., Gaussian) predict transition-state energies and favorability of competing pathways .

Q. What statistical methods are recommended for analyzing high-throughput screening data in studies involving this compound?

- False discovery rate (FDR) control : Apply the Benjamini-Hochberg procedure to adjust p-values when testing multiple hypotheses (e.g., in toxicity assays) .

- Multivariate analysis : PCA or PLS-DA identifies correlations between structural variants (e.g., methyl substitution) and bioactivity .

- Error propagation : Quantify uncertainties in spectroscopic measurements using standard deviation or confidence intervals .

Q. How can the stability of this compound be assessed under varying experimental conditions?

- Thermal stability : Conduct thermogravimetric analysis (TGA) or DSC to determine decomposition temperatures .

- Hydrolytic stability : Incubate in aqueous buffers (pH 2–12) and monitor degradation via HPLC .

- Light sensitivity : Expose to UV-vis light and track changes in UV absorption spectra .

- Long-term storage : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.